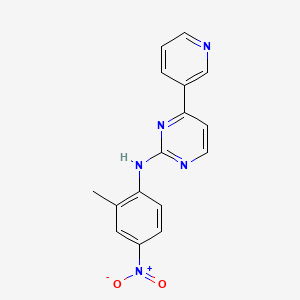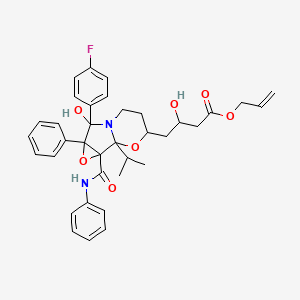
3|A-四氢皮质醇21-乙酸酯
描述
3 is a synthetic derivative of cortisol, a glucocorticoid hormone produced by the adrenal cortex. This compound is known for its significant role in various biochemical and physiological processes, including metabolism regulation, immune response modulation, and anti-inflammatory effects .
科学研究应用
3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of cortisol metabolites.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of diagnostic assays and as a biochemical marker in various tests.
作用机制
Target of Action
The primary target of 3|A-Tetrahydrocortisol 21-Acetate, also known as 3beta-Tetrahydrocortisol 21-Acetate, is the cytosolic glucocorticoid receptor . This receptor mediates the effects of glucocorticoids, a class of steroid hormones that play crucial roles in a wide range of physiological processes, including immune response and regulation of inflammation .
Mode of Action
3|A-Tetrahydrocortisol 21-Acetate binds to the cytosolic glucocorticoid receptor . After binding, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days .
Biochemical Pathways
The binding of 3|A-Tetrahydrocortisol 21-Acetate to the glucocorticoid receptor influences various biochemical pathways. The short-term effects of this interaction include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . These effects are part of the body’s response to stress and inflammation.
Pharmacokinetics
It is known that the pharmacokinetics of hydrocortisone, a related compound, can vary by 10 times from patient to patient
Result of Action
The molecular and cellular effects of 3|A-Tetrahydrocortisol 21-Acetate’s action are broad and varied due to the wide range of physiological processes influenced by glucocorticoids. These effects include modulation of the immune response, regulation of inflammation, and influence on metabolic processes .
生化分析
Biochemical Properties
It is known that cortisol and its metabolites interact with various biomolecules, including enzymes and proteins . For instance, cortisol and its metabolite tetrahydrocortisol interact with serum proteins such as apolipoprotein AI (apoA-I) and human serum albumin (HSA) .
Cellular Effects
Research on cortisol and its metabolite tetrahydrocortisol suggests that they can induce changes in the secondary structure of proteins, which can significantly alter the acceptor and regulatory properties of the protein .
Molecular Mechanism
It is known that cortisol and its metabolites can act as negative allosteric modulators of the GABA A receptor, similarly to pregnenolone sulfate .
Temporal Effects in Laboratory Settings
It is known that cortisol and its metabolites can induce changes in the secondary structure of proteins over time .
Dosage Effects in Animal Models
It is known that cortisol and its metabolites can have dose-dependent effects on the secondary structure of proteins .
Metabolic Pathways
It is known that cortisol is metabolized into various metabolites, including tetrahydrocortisol .
Transport and Distribution
It is known that cortisol and its metabolites can interact with various proteins, including transporters and binding proteins .
Subcellular Localization
It is known that cortisol and its metabolites can interact with various proteins, potentially influencing their localization within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3 typically involves multiple steps, starting from cortisol or its derivatives. One common method includes the acetylation of tetrahydrocortisol at the 21st position. This process often involves the use of acetic anhydride and a base such as pyridine under controlled temperature conditions .
Industrial Production Methods
Industrial production of 3 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to ensure the final product meets the required standards .
化学反应分析
Types of Reactions
3 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: Reduction reactions can convert ketones back to hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetic anhydride and pyridine are commonly used for acetylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3 can yield 21-acetoxy-3,11,17-trihydroxy-20-one .
相似化合物的比较
Similar Compounds
Tetrahydrocortisol: A metabolite of cortisol with similar biological activities.
Tetrahydrocortisone: Another cortisol metabolite with comparable effects.
Allo-Tetrahydrocortisol: A stereoisomer of tetrahydrocortisol with distinct biochemical properties.
Uniqueness
3 is unique due to its acetylated form, which can influence its pharmacokinetics and biological activity. The acetylation at the 21st position can enhance its stability and modify its interaction with glucocorticoid receptors, potentially leading to different therapeutic outcomes compared to its non-acetylated counterparts .
属性
IUPAC Name |
[2-oxo-2-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14-18,20,25-26,28H,4-12H2,1-3H3/t14-,15+,16+,17+,18+,20-,21+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUZFZGYANUVTJ-JYVMGGJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858450 | |
| Record name | [2-oxo-2-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4047-40-9 | |
| Record name | [2-oxo-2-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B588365.png)









